Reactivity of 1-Hexen-3-yne in Cationic Polymerization vs. Vinylacetylene and Substituted Analogs
In cationic polymerization, 1-hexen-3-yne (1b) participates in the formation of conjugated ladder polymers (LPs) under the same conditions as vinylacetylene (1a) and other substituted vinylacetylenes. While quantitative rate comparisons are not provided, the study explicitly demonstrates that 1-hexen-3-yne yields polymers with molar masses in the range of 2000–7000 g/mol, which are comparable to those from vinylacetylene. This indicates that 1-hexen-3-yne is a viable and similarly effective monomer for producing this specific class of materials. The resulting polymers from 1b exhibit the same characteristic conjugated bond properties, including thermal stability and continuous UV absorption, as those from 1a [1].
| Evidence Dimension | Polymerization Capability |
|---|---|
| Target Compound Data | Molar mass = 2000–7000 g/mol |
| Comparator Or Baseline | Vinylacetylene (1a): Polymers with conjugated ladder sequences obtained |
| Quantified Difference | Comparable polymer formation under same cationic polymerization conditions; yields polymers of similar molar mass range. |
| Conditions | Cationic polymerization with BF3O(C2H5)2, SnCl4, H2SO4, CCl3COOH, or CF3COOH (20–50 mol per 100 mol monomer). |
Why This Matters
For researchers synthesizing conjugated ladder polymers, this confirms 1-hexen-3-yne as a valid alternative to vinylacetylene, offering a different structural unit while achieving comparable polymer chain lengths.
- [1] Salaurov, V.N.; Kryazhev, Yu.G.; Yushmanova, T.I.; Vakul’skaya, T.I.; Voronkov, M.G. On the properties and thermal conversion of ladder polymers with conjugated bonds. Die Makromolekulare Chemie 1974, 175, 757-773. View Source
